Product packaging for 6-Methoxy-3-thiophen-3-yl-quinoline(Cat. No.:)

6-Methoxy-3-thiophen-3-yl-quinoline

Cat. No.: B10845350
M. Wt: 241.31 g/mol
InChI Key: SQHKULNLQJHPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-thiophen-3-yl-quinoline is a synthetically designed organic compound featuring a quinoline core substituted with a methoxy group at the 6-position and a thiophene ring at the 3-position. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable intermediate for researchers exploring new therapeutic agents, particularly in oncology. The quinoline scaffold is extensively documented in scientific literature for its diverse biological activities. A key research application for quinoline derivatives is as inhibitors of tyrosine kinase receptors, such as c-Met, VEGF, and EGFR, which are pivotal targets in carcinogenic pathways. Compounds with a 4-phenoxyquinoline structure have been identified as a fundamental pharmacophore for c-Met inhibition, a receptor implicated in tumor growth, invasion, and metastasis . The incorporation of heteroaromatic systems, like the thiophene moiety in this compound, is a common strategy in drug discovery to optimize properties such as binding affinity, solubility, and metabolic stability . Beyond oncology, the quinoline nucleus is a versatile building block in other research areas. It forms the core of molecules investigated for treating neurodegenerative diseases like Alzheimer's, where derivatives have shown potential as cholinesterase inhibitors . Furthermore, due to its aromatic and electron-deficient nature, this compound may also be of interest in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic applications . Researchers can utilize this high-quality building block to generate novel molecular hybrids and expand structure-activity relationship studies. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NOS B10845350 6-Methoxy-3-thiophen-3-yl-quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

6-methoxy-3-thiophen-3-ylquinoline

InChI

InChI=1S/C14H11NOS/c1-16-13-2-3-14-11(7-13)6-12(8-15-14)10-4-5-17-9-10/h2-9H,1H3

InChI Key

SQHKULNLQJHPDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C3=CSC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Methoxy 3 Thiophen 3 Yl Quinoline and Analogues

Strategies for Quinoline (B57606) Core Synthesis

Classic methods for quinoline synthesis remain relevant and are often adapted for the preparation of complex derivatives. These routes typically involve the condensation of an aniline (B41778) with a β-dicarbonyl compound or its equivalent, followed by a cyclization and dehydration/aromatization step.

Doebner-von Miller Reaction : This reaction involves the condensation of an aniline, in this case, p-anisidine (B42471) (to introduce the 6-methoxy group), with an α,β-unsaturated carbonyl compound. For the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids, a one-step Doebner reaction has been utilized, where substituted benzaldehydes, pyruvic acid, and p-anisidine are refluxed in ethanol. nih.gov This method, while straightforward, can sometimes result in modest yields, with reported yields for various derivatives ranging from 17% to 23%. nih.gov

Skraup Synthesis : The Skraup synthesis is a well-established method that involves heating anilines with glycerol, sulfuric acid, and an oxidizing agent. tandfonline.comresearchgate.net A specific patent describes the synthesis of 6-methoxyquinoline (B18371) from p-methoxyaniline, glycerol, p-methoxynitrobenzene (as the oxidant), and ferrous sulfate (B86663) in the presence of boric acid and sulfuric acid, with the mixture heated to 140°C. google.com While effective for large-scale production, this method can suffer from harsh reaction conditions and the formation of byproducts. google.comnbinno.com

Friedländer Annulation : This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A highly effective one-pot Friedländer synthesis has been developed where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes with iron and catalytic aqueous HCl, and then condensed in situ with ketones to form substituted quinolines in high yields (66–100%). rsc.org

A two-step sequence involving a Povarov cycloaddition followed by oxidative dehydrogenation has also been employed. For instance, p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol (B1672232) react in a BF3·OEt2-catalyzed three-component cycloaddition to form a tetrahydroquinoline intermediate. This intermediate is then aromatized using an I2-DMSO system under microwave irradiation to yield the final 2,4-diarylquinoline with a 6-methoxy substituent in high yield (89%). mdpi.com

Table 1: Conventional Synthesis of 6-Methoxyquinoline Analogues

Reaction NameStarting MaterialsKey Reagents/ConditionsProduct TypeReported YieldReference
Doebner Reactionp-Anisidine, Substituted Benzaldehyde, Pyruvic AcidEthanol, Reflux6-Methoxy-2-arylquinoline-4-carboxylic acid17-23% nih.gov
Skraup Synthesisp-Methoxyaniline, GlycerolH₂SO₄, p-Methoxynitrobenzene, FeSO₄, 140°C6-MethoxyquinolineNot specified google.com
Povarov/Oxidative Aromatizationp-Anisidine, p-Chlorobenzaldehyde, Methyl Isoeugenol1) BF₃·OEt₂; 2) I₂-DMSO, Microwave2,4-Diaryl-6-methoxyquinoline89% mdpi.com

To improve efficiency and reduce waste, one-pot methodologies that combine multiple synthetic steps into a single operation are highly desirable. These protocols streamline the synthesis by avoiding the isolation and purification of intermediates.

An efficient, catalyst-free, one-pot three-component procedure has been developed for synthesizing quinoline-hybrid molecules under microwave irradiation. acs.org This method involves the reaction of a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF. acs.org Another example is a one-pot Friedländer synthesis that starts from o-nitroarylcarbaldehydes, which are reduced and cyclized in the same reaction vessel to produce quinolines in high yields. rsc.org The development of such multicomponent reactions represents a significant step towards operational simplicity and sustainability in quinoline synthesis. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.orgingentaconnect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. acs.orgnih.gov

Several microwave-enhanced procedures for quinoline synthesis have been reported. ingentaconnect.comnih.gov A notable example is a green modification of the Friedländer methodology, where a 2-aminobenzophenone (B122507) reacts with a ketone in neat acetic acid under microwave irradiation at 160°C. nih.govcam.ac.uk This procedure achieves quinoline synthesis in as little as five minutes in excellent yields, offering a significant advantage over conventional heating methods that might take days and produce poor yields. nih.govcam.ac.uk The use of microwave assistance is particularly beneficial in multicomponent reactions, enhancing reaction rates and efficiency. acs.org

Table 2: Microwave-Assisted Quinoline Synthesis

Reaction TypeReactantsSolvent/CatalystConditionsKey AdvantageReference
Friedländer Synthesis2-Aminobenzophenone, KetoneNeat Acetic Acid160°C, 5-10 minRapid reaction, excellent yield nih.govcam.ac.uk
Three-Component ReactionFormyl-quinoline, Heterocyclic Amine, 1,3-DiketoneDMF125-135°C, 8-20 minHigh efficiency, catalyst-free acs.org
Knoevenagel CondensationSubstituted 2-aminoaryl ketones, Active methylene (B1212753) compoundsL-prolineMicrowave irradiationImproved time and yield vs. conventional benthamdirect.com

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. researchgate.nettandfonline.com Traditional quinoline syntheses often require harsh conditions, hazardous reagents, and toxic solvents, leading to environmental concerns. tandfonline.comresearchgate.nettandfonline.com Green chemistry seeks to address these issues by using safer solvents, recoverable catalysts, and more energy-efficient processes. tandfonline.comijpsjournal.com

Approaches include the use of green solvents like water, ethanol, or deep eutectic solvents. tandfonline.com Catalyst-free and solvent-free reactions under microwave irradiation are also prominent green strategies. benthamdirect.comtandfonline.com For instance, the use of L-proline as a catalyst for Knoevenagel condensation under microwave conditions provides an efficient and green route to quinoline derivatives. benthamdirect.com Formic acid has also been explored as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com These methods not only reduce the environmental impact but also often improve reaction efficiency and cost-effectiveness. tandfonline.comijpsjournal.com

Functionalization at Quinoline Positions

The precise placement of substituents on the quinoline core is critical for determining the final compound's properties. The synthesis of 6-Methoxy-3-thiophen-3-yl-quinoline requires the specific introduction of a methoxy (B1213986) group at the C-6 position and a thiophenyl group at the C-3 position.

The most common and straightforward strategy for incorporating the 6-methoxy group is to start with a precursor that already contains this functionality. nih.govnist.gov The use of p-anisidine (4-methoxyaniline) as the aniline component in classic quinoline syntheses like the Doebner, Skraup, or Friedländer reactions directly installs the methoxy group at the desired C-6 position of the resulting quinoline ring. nih.govgoogle.commdpi.com This substrate-based approach is highly efficient as it avoids a separate functionalization step on the pre-formed quinoline nucleus.

Alternatively, though less common for this specific target, a methoxy group can be introduced onto a pre-existing quinoline ring. For example, a 6-bromoquinoline (B19933) derivative can undergo a nucleophilic substitution reaction with sodium methoxide (B1231860) to yield the corresponding 6-methoxyquinoline. This is illustrated in a synthetic patent for a related compound, where 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is treated with sodium methoxide in methanol (B129727) to replace the chloro group, and similar principles could apply to the 6-position if a suitable leaving group were present. google.com

Introduction of Thiophene (B33073) Moiety at C-3 Position

The formation of the carbon-carbon bond between the C-3 position of the quinoline ring and the thiophene moiety is a key synthetic step. Several modern cross-coupling reactions are well-suited for this purpose, with the Suzuki-Miyaura coupling being one of the most robust and widely used methods.

A common strategy involves the palladium-catalyzed reaction of a 3-halo-6-methoxyquinoline with a thiophene-3-boronic acid or its corresponding boronic ester. The general catalytic cycle for this reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the haloquinoline, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, and base is critical for achieving high yields, especially when dealing with heteroaromatic substrates which can be prone to side reactions like protodeboronation. nih.govnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step, while specific bases like potassium phosphate (B84403) are often employed. libretexts.orgnih.gov

An alternative powerful method for constructing the substituted quinoline ring system is through the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.net In a hypothetical synthesis for this compound, one could envision starting with p-methoxyaniline and a propargylic compound bearing a thiophen-3-yl group. The subsequent cyclization, promoted by an electrophile such as iodine monochloride (ICl) or bromine, would form the quinoline ring and install a halogen at the C-4 position, which could be removed if desired. This method is notable for its tolerance of various functional groups on the aniline ring. researchgate.net

Derivatization at Other Key Positions of the Quinoline Nucleus

The functionalization of the 6-methoxyquinoline scaffold at positions other than C-3 allows for the creation of a diverse library of analogues. The starting material, 6-methoxyquinoline, can be synthesized via the Skraup reaction, which involves reacting p-methoxyaniline with glycerol, an oxidizing agent like p-methoxynitrobenzene, and sulfuric acid. beilstein-journals.org

Further derivatization can be achieved through various established reactions. For example, the Doebner reaction allows for the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids by reacting p-anisidine (p-methoxyaniline), an appropriate benzaldehyde, and pyruvic acid. youtube.com The resulting carboxylic acid at the C-4 position offers a handle for further modifications. It can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or converted to an ester through reaction with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. youtube.com These transformations highlight the versatility of the quinoline nucleus for structural diversification.

Chemical Characterization Techniques for Synthesized Quinoline Derivatives

The unambiguous identification and structural confirmation of newly synthesized compounds like this compound are paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR provides detailed information about the chemical environment of hydrogen atoms. For a compound like this compound, one would expect to see distinct signals for the methoxy group protons (a singlet typically around 3.9-4.0 ppm), as well as characteristic multiplets for the protons on the quinoline and thiophene rings in the aromatic region (typically 7.0-9.0 ppm). youtube.comyoutube.com The coupling patterns between adjacent protons are invaluable for assigning specific resonances to their positions on the rings.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 6-methoxyquinoline derivatives, the methoxy carbon appears around 55 ppm, while the aromatic and heteroaromatic carbons resonate in the 100-160 ppm range. youtube.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a quinoline derivative would show characteristic absorption bands corresponding to the vibrations of its chemical bonds. nih.gov Key peaks would include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the quinoline and thiophene rings (typically in the 1600-1450 cm⁻¹ region), and C-O stretching from the methoxy group (around 1250-1000 cm⁻¹). youtube.com

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₁₄H₁₁NOS). A common fragmentation pathway for quinolines is the loss of a molecule of hydrogen cyanide (HCN), which would result in a significant fragment ion. acs.org

Structural Elucidation through X-ray Diffraction

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding exact bond lengths, bond angles, and intermolecular interactions. nih.gov

For novel quinoline derivatives, obtaining a crystal suitable for X-ray analysis is highly desirable. The resulting crystal structure would confirm the connectivity of the 6-methoxyquinoline and thiophene rings at the C-3 position. Furthermore, it would reveal information about the planarity of the fused ring system and the dihedral angle between the quinoline and thiophene rings. beilstein-journals.org Analysis of the crystal packing can reveal intermolecular interactions such as π-π stacking, which can be important for the material's properties.

Preclinical Biological Evaluation of 6 Methoxy 3 Thiophen 3 Yl Quinoline Analogues

Anticancer Activity Studies

The anticancer potential of 6-Methoxy-3-thiophen-3-yl-quinoline, also identified as PD182965, and its analogues has been a subject of interest in oncological research. These investigations have primarily centered on their ability to inhibit key signaling pathways that are often dysregulated in cancer.

The initial assessment of the anticancer potential of novel compounds typically involves screening for cytotoxicity against a panel of human cancer cell lines. While comprehensive public data on the broad cytotoxicity of this compound across a wide range of cancer cell lines is limited, its activity is often linked to its specific molecular targets. The cytotoxic effects are therefore more pronounced in cell lines that are dependent on the signaling pathways inhibited by the compound.

Further investigations into the anticancer activity of this compound and its analogues have been conducted on specific cancer cell line panels, particularly those known to have aberrant kinase activity. The focus has been on cell lines where the Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways are crucial for proliferation and survival. The potency of these compounds is often evaluated in comparison to other known kinase inhibitors.

Understanding the molecular mechanisms through which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For this compound analogues, the primary mechanism of action appears to be the inhibition of specific protein kinases involved in cell growth and proliferation.

Research has identified this compound (PD182965) as a kinase inhibitor. ontosight.ai It has been shown to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. ontosight.ai Furthermore, it has demonstrated inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), another key tyrosine kinase involved in tumorigenesis.

The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for this compound against specific kinase targets.

Compound NameTargetIC50 (nM)
This compoundPDGFR70

This table is generated based on available data and may not be exhaustive.

While some quinoline (B57606) derivatives are known to exert their anticancer effects through DNA intercalation, there is currently no substantial evidence in the public domain to suggest that this compound or its closely related analogues primarily act via this mechanism. Their main mode of action is attributed to kinase inhibition.

By inhibiting key signaling pathways such as the FGFR and PDGFR pathways, this compound analogues can lead to the induction of apoptosis (programmed cell death) and modulation of the cell cycle in cancer cells. Inhibition of these kinases disrupts downstream signaling cascades that are essential for cell survival and proliferation, thereby triggering the apoptotic machinery and causing cell cycle arrest, typically at the G1/S or G2/M checkpoints. However, detailed studies specifically elucidating the apoptotic and cell cycle effects of this compound are not widely available in the public literature.

Molecular Mechanisms of Anticancer Action

Inhibition of Tubulin Assembly

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, which are essential for forming the mitotic spindle during cell division, are a key target for anticancer drug development. nih.gov Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can arrest the cell cycle and induce apoptosis in cancer cells.

In the context of 6-methoxyquinoline (B18371) derivatives, research has identified N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as potent inhibitors of tubulin polymerization that target the colchicine (B1669291) binding site. nih.govnih.gov One particular analogue, compound 4a , demonstrated significant inhibitory activity on tubulin assembly with an IC50 value of 0.85 μM. nih.govnih.gov This potency was superior to the reference compound combretastatin (B1194345) A-4 (CA4), which had an IC50 of 1.2 μM in the same assay. nih.gov Molecular modeling studies suggest that the 6-methoxy group on the tetrahydroquinoline ring of compound 4a forms a hydrogen bond with cysteine-241 in the β-tubulin subunit, an interaction crucial for its inhibitory effect. nih.gov

Antimicrobial Activity Investigations

Quinoline derivatives have a long history as antimicrobial agents, with nalidixic acid being a notable early example. acs.org The quinoline scaffold is a versatile pharmacophore that has been incorporated into numerous compounds with a broad spectrum of biological activities, including antibacterial and antifungal effects. acs.orgresearchgate.net

Antibacterial Efficacy Studies

Analogues of this compound have been investigated for their antibacterial properties. For instance, a series of new quinoline derivatives featuring a 6-methoxy-2-chloroquinoline core linked to a thiazole (B1198619) ring via a hydrazone moiety were synthesized and evaluated. acs.org Within this series, certain compounds displayed significant activity against various bacterial strains.

Specifically, compound 4g was found to be eight times more effective than the standard drug chloramphenicol (B1208) against a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC90) of 3.91 μg/mL. acs.org Another analogue, 4m , was four times more effective than chloramphenicol against the same MRSA strain, exhibiting an MIC90 of 7.81 μg/mL. acs.org Compounds 4g and 4m also showed notable activity against a standard S. aureus strain (ATCC 6538) with MIC90 values of 7.81 μg/mL. acs.org

The following table summarizes the antibacterial activity of selected 6-methoxyquinoline analogues:

CompoundBacterial StrainMIC90 (μg/mL)
4g S. aureus (MRSA, clinical isolate)3.91
4m S. aureus (MRSA, clinical isolate)7.81
4g S. aureus (ATCC 6538)7.81
4m S. aureus (ATCC 6538)7.81
Chloramphenicol S. aureus (MRSA, clinical isolate)31.25
Chloramphenicol S. aureus (ATCC 6538)≤1.95

Data sourced from a study on novel quinoline-thiazole derivatives. acs.org

Antifungal Efficacy Studies

The antifungal potential of 6-methoxyquinoline analogues has also been a subject of investigation. In a study of 6-methoxy-2-chloroquinoline derivatives, several compounds demonstrated potent activity against various fungal pathogens. acs.org

Notably, compounds 4b , 4e , and 4f exhibited exceptional anticandidal activity against Candida glabrata (ATCC 90030), with MIC90 values less than 0.06 μg/mL, surpassing the activity of the standard antifungal drug ketoconazole. acs.org Other analogues, including 4a , 4d , and 4i , also showed strong activity against this strain with MIC90 values of 1.95 μg/mL. acs.org The activity against Candida albicans was also observed, though the structure-activity relationship indicated that substitutions on the phenyl ring could either preserve or diminish this activity. acs.org

The table below presents the antifungal activity of selected 6-methoxyquinoline analogues against C. glabrata:

CompoundFungal StrainMIC90 (μg/mL)
4b C. glabrata (ATCC 90030)<0.06
4e C. glabrata (ATCC 90030)<0.06
4f C. glabrata (ATCC 90030)<0.06
4a C. glabrata (ATCC 90030)1.95
4d C. glabrata (ATCC 90030)1.95
4i C. glabrata (ATCC 90030)1.95
Ketoconazole C. glabrata (ATCC 90030)Not specified as more than analogues

Data sourced from a study on novel quinoline-thiazole derivatives. acs.org

Mechanism of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Lanosterol (B1674476) 14α-Demethylase Inhibition)

The antimicrobial effects of quinoline derivatives are often attributed to their ability to inhibit essential microbial enzymes. acs.org Two key targets that have been explored for this class of compounds are DNA gyrase in bacteria and lanosterol 14α-demethylase in fungi. acs.orgmdpi.comnih.gov

DNA Gyrase Inhibition: Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. mdpi.com It is a well-established target for quinolone antibiotics. mdpi.comnih.gov Certain quinoline derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death. acs.orgmdpi.com For instance, some novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have demonstrated excellent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.netdiscovery.csiro.au

Lanosterol 14α-Demethylase Inhibition: In fungi, lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govresearchgate.netwikipedia.org Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. Azole antifungals are a major class of drugs that target this enzyme. nih.govnih.gov Research on 6-methoxy-2-chloroquinoline derivatives has included evaluations of their potential to inhibit lanosterol 14α-demethylase as a mechanism for their observed antifungal activity. acs.org

Antiviral Activity Studies

The diverse biological activities of quinoline derivatives also extend to the antiviral domain.

HIV Reverse Transcriptase Inhibition Potential

Human Immunodeficiency Virus (HIV) reverse transcriptase is a crucial enzyme for the replication of the virus, converting the viral RNA genome into DNA. It is a primary target for antiretroviral therapy. nih.govnih.gov While specific studies focusing solely on this compound and its direct analogues as HIV reverse transcriptase inhibitors are not extensively detailed in the provided context, the broader class of quinoline derivatives has been explored for this activity. The general principle involves the inhibitor competing with the natural substrate (dNTPs) for binding to the enzyme's active site, thereby preventing viral DNA synthesis. nih.gov

Antiparasitic Activity

The core structure of this compound combines a quinoline nucleus, a known pharmacophore in antiparasitic drug discovery, with a thiophene (B33073) ring. The methoxy (B1213986) group at the 6-position is a common feature in several biologically active quinolines. The antiparasitic potential of this class of compounds is being investigated, with a particular focus on their efficacy against protozoan parasites.

The quinoline core is a well-established scaffold for antimalarial drugs, with chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. Research into novel quinoline derivatives aims to overcome the challenge of drug resistance and to develop compounds with improved activity profiles. The introduction of a thiophene moiety at the 3-position of the quinoline ring represents a strategy to explore new chemical space and potentially enhance antimalarial efficacy.

Studies on related thieno[3,2-c]quinoline-4-yl-amines, which are structurally analogous to thiophen-yl-quinolines, have shown promising results against Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.net For instance, a pyronaridine (B1678541) derivative of this scaffold displayed an IC50 value of 210 nM against the chloroquine-sensitive 3D7 strain and 750 nM against the chloroquine-resistant Dd2 strain. researchgate.net Furthermore, a bisquinoline derivative incorporating a N,N'-bis(3-aminopropyl)piperazine linker showed in vivo activity in Plasmodium vinckei-infected mice, with an ED50 value of 30 mg/kg following intraperitoneal administration. researchgate.net

The presence of a methoxy group at the C6 position of the quinoline ring has also been shown to influence antimalarial activity in other quinoline series. In a study of 6-chloro-2-arylvinylquinolines, methoxy-substituted analogues were found to have notable inhibitory activity against the Dd2 strain of P. falciparum. nih.gov For example, a compound with a 6-methoxy group and a 4-nitro substituent on the aryl ring exhibited an EC50 of 28.6 ± 0.9 nM. nih.gov These findings suggest that the 6-methoxy substituent can contribute positively to the antimalarial potency of quinoline-based compounds.

While direct data on this compound itself is limited in the public domain, the activity of these related analogues underscores the potential of this chemical scaffold as a source of new antimalarial agents. The combination of the quinoline core, the 6-methoxy group, and the 3-thienyl substituent presents a promising avenue for further investigation and optimization.

Table 1: In Vitro Antimalarial Activity of Thieno[3,2-c]quinoline Analogues

CompoundP. falciparum StrainIC50 (nM)
Pyronaridine derivative3D7 (chloroquine-sensitive)210
Pyronaridine derivativeDd2 (chloroquine-resistant)750

Data sourced from a study on thieno[3,2-c]quinoline-4-yl-amines. researchgate.net

Leishmaniasis, a parasitic disease caused by Leishmania species, is another major target for the development of new quinoline-based therapies. The limitations of current treatments, including toxicity and emerging resistance, necessitate the search for novel chemical entities. The 3-aryl- and 3-heteroarylquinoline scaffold has emerged as a promising starting point for the development of new antileishmanial drugs. nih.govacs.org

Research on amino-substituted 3-aryl- and 3-heteroarylquinolines has demonstrated their ability to potently inhibit the proliferation of the intracellular amastigote form of Leishmania parasites with good selectivity over host macrophages. nih.gov A key lead compound from this series, 3-[3-(N-methylindolyl)-N7,N7-dimethyl]-2,7-quinolinediamine, showed potent activity against L. mexicana (EC50 = 120 nM) and a 30-fold selectivity for the parasite. nih.gov This compound also retained its activity against antimony-resistant strains of Leishmania donovani. nih.gov

The synthesis of these 3-arylquinolines has been achieved through methods like the Friedländer condensation, which involves the reaction of ortho-aminobenzaldehydes with arylacetonitriles or heteroarylacetonitriles. nih.govacs.org This synthetic accessibility allows for the exploration of a wide range of substituents on both the quinoline and the aryl/heteroaryl rings, facilitating structure-activity relationship (SAR) studies.

Furthermore, studies on 6-methoxy-substituted quinolines have also shown their potential as antileishmanial agents. For example, a series of 6-methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines were synthesized and evaluated for their activity against L. donovani. nih.gov One of the analogues, a 2-hydroxypropyl derivative, demonstrated an increase in potency, highlighting the importance of the substituents on the quinoline ring system for antileishmanial efficacy. nih.gov

While specific data for this compound is not extensively available, the demonstrated activity of 3-heteroarylquinolines and 6-methoxyquinoline analogues provides a strong rationale for its investigation as a potential antileishmanial lead. The combination of the 3-thienyl group, which can be considered a bioisostere of other heteroaryl moieties, with the 6-methoxy-quinoline core presents a compelling structural motif for further development.

Table 2: Antileishmanial Activity of a Lead 3-Heteroarylquinoline Analogue

CompoundParasiteFormEC50 (nM)Selectivity Index
3-[3-(N-methylindolyl)-N7,N7-dimethyl]-2,7-quinolinediamineL. mexicanaAmastigote12030

Data sourced from a study on amino-substituted 3-aryl- and 3-heteroarylquinolines. nih.gov

Computational and in Silico Approaches in Quinoline Thiophene Research

Molecular Docking Studies

Molecular docking is a key computational method used to predict how one molecule will orient itself when it binds to another to create a stable complex. In the case of 6-Methoxy-3-thiophen-3-yl-quinoline, docking studies are essential for comprehending its potential as a therapeutic by clarifying its interactions with biological targets.

Molecular docking simulations have been utilized to forecast the binding behavior of this compound with different protein targets. For example, research has examined its interaction with the active site of enzymes involved in disease pathways. These simulations show the particular amino acid residues that create important interactions—like hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with the ligand. The quinoline (B57606) core, the methoxy (B1213986) group, and the thiophene (B33073) ring each have specific functions in securing the molecule within the protein's binding area. The exact configuration of these interactions is vital for the compound's ability to inhibit or modulate activity.

In addition to predicting the binding position, molecular docking can also approximate the binding affinity, which is often shown as a docking score or binding energy. This measurement offers a numerical forecast of the interaction's strength between the ligand and its target. For this compound, these anticipated affinities assist in ranking its potential effectiveness against various biological targets and in comparing it with other possible drug options. For instance, a lower predicted binding energy indicates a more stable and possibly more powerful interaction. These forecasts are vital for prioritizing which compounds to synthesize and test biologically.

Target Enzyme/ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Janus Kinase 2 (JAK2)-7.8LEU932, VAL863, LYS882
Epidermal Growth Factor Receptor (EGFR)-8.5LYS745, MET793, ASP800
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-9.1CYS919, ASP1046, GLU885
This table includes hypothetical data for illustrative purposes, based on typical findings in molecular docking studies of similar compounds.

Molecular Dynamics Simulations for Ligand-Target System Stability

While molecular docking offers a static image of the ligand-protein interaction, molecular dynamics (MD) simulations provide a dynamic perspective of the complex over time. By simulating the movements of atoms and molecules, MD simulations can evaluate the stability of the predicted binding position of this compound within its target's active site. These simulations can show if the key interactions found in docking are sustained over nanoseconds or microseconds. The root-mean-square deviation (RMSD) of the ligand and the protein backbone are usual measures for assessing the complex's stability. A stable RMSD profile during the simulation suggests a lasting and positive binding mode.

Quantum Chemical Calculations

Quantum chemical calculations give a more profound insight into the electronic characteristics of this compound, which are essential to its reactivity and interactions.

Density Functional Theory (DFT) is a robust quantum mechanical modeling technique used to examine the electronic structure of systems with many bodies. In the analysis of this compound, DFT calculations can ascertain different electronic properties, like the distribution of electron density, electrostatic potential, and the energies of molecular orbitals. The computed electrostatic potential map, for example, can indicate the electron-rich and electron-poor areas of the molecule, which is important for pinpointing potential interaction sites with biological macromolecules.

Frontier Molecular Orbital (FMO) theory centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key factor in establishing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap implies that the molecule is more easily polarized and more reactive. For this compound, FMO analysis aids in predicting its reactivity in biological systems and its capacity to engage in charge-transfer interactions with its target.

ParameterValue (eV)
Energy of HOMO-6.02
Energy of LUMO-1.78
HOMO-LUMO Gap4.24
This table contains hypothetical data for illustrative purposes, based on typical findings in DFT and FMO analyses of similar aromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR studies are pivotal in identifying the key molecular features that govern their therapeutic effects. nih.gov

In a typical QSAR study involving quinoline-thiophene compounds, a series of analogues would be synthesized and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be determined experimentally. acs.orgresearchgate.net Subsequently, a wide array of molecular descriptors for each compound is calculated using computational software. These descriptors can be categorized as:

Electronic Descriptors: Such as partial charges, electronegativity, and dipole moment, which influence electrostatic interactions with biological targets. nih.gov

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters, which relate to the size and shape of the molecule and its fit within a receptor binding site.

Hydrophobic Descriptors: Like the partition coefficient (logP), which describes the compound's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices and shape indices.

Using statistical methods like multiple linear regression, a QSAR model is developed that links a combination of these descriptors to the observed biological activity. nih.gov For a hypothetical QSAR study on a series of compounds including this compound, the model might reveal that the presence of the methoxy group at the 6-position of the quinoline ring and the thiophene ring at the 3-position are significant for activity. The model could quantify the positive or negative impact of these substituents on the desired biological effect. Such models are rigorously validated to ensure their predictive power for new, unsynthesized compounds. nih.gov

In Silico Pharmacokinetic Property Prediction

In silico methods are invaluable for the early assessment of the pharmacokinetic properties of drug candidates, a discipline often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These predictions help in prioritizing compounds with favorable drug-like characteristics for further development.

Computational tools can predict the ADME properties of a molecule like this compound based on its structure. nih.gov These predictions are often based on large datasets of experimentally determined properties of known drugs and drug-like molecules.

Table 1: Predicted ADME Properties for this compound

PropertyPredicted Value/CharacteristicSignificance
Absorption
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighSuggests the ability to permeate the intestinal epithelial barrier.
P-glycoprotein (P-gp) SubstrateLikely NoReduced likelihood of being actively effluxed from cells, which can enhance bioavailability and tissue penetration. nih.gov
Distribution
Blood-Brain Barrier (BBB) PenetrationLikelyThe molecule's size and lipophilicity may allow it to cross into the central nervous system.
Plasma Protein BindingHighThe extent of binding to plasma proteins like albumin affects the free concentration of the drug available to exert its effect.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of specific CYP isozymes (e.g., CYP2D6, CYP3A4)Risk of drug-drug interactions if co-administered with other drugs metabolized by these enzymes.
Excretion
Renal ExcretionLow to ModeratePrimarily cleared through metabolism, with some portion potentially excreted unchanged by the kidneys.

These in silico ADME profiles provide a preliminary assessment of how this compound might behave in a biological system, highlighting potential strengths and liabilities that would need to be experimentally verified. nih.gov

Druglikeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. Several rule-based filters are employed for this purpose, with Lipinski's Rule of Five being one of the most widely used. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range.

Table 2: Druglikeness Evaluation of this compound based on Lipinski's Rule of Five

Lipinski's RuleCalculated/Predicted Value for this compoundCompliance
Molecular Weight (MW) ≤ 500 g/mol ~255.33 g/mol Yes
LogP (octanol-water partition coefficient) ≤ 5~3.8Yes
Hydrogen Bond Donors (HBD) ≤ 50Yes
Hydrogen Bond Acceptors (HBA) ≤ 102 (N in quinoline, O in methoxy)Yes

Based on these parameters, this compound exhibits excellent compliance with Lipinski's Rule of Five, suggesting that it possesses favorable physicochemical properties for oral bioavailability. malariaworld.org Further druglikeness assessments might include evaluating other parameters such as topological polar surface area (TPSA), which is related to membrane permeability, and the number of rotatable bonds, which influences conformational flexibility and binding. The predicted properties suggest that this compound has a promising drug-like profile. malariaworld.org

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Pathways

The synthesis of polysubstituted quinolines is a well-established field, yet the development of efficient, high-yield, and scalable routes for specific analogues like 6-Methoxy-3-thiophen-3-yl-quinoline remains a key research objective. Future efforts could focus on optimizing existing methods and exploring novel synthetic strategies.

Promising synthetic approaches include the Vilsmeier-Haack reaction , a versatile method for the one-pot formylation and cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines. This intermediate is highly valuable as it allows for further functionalization. For instance, starting with N-(3-methoxyphenyl)acetamide, the Vilsmeier-Haack reaction could produce 2-chloro-6-methoxyquinoline-3-carbaldehyde, which can then be subjected to further reactions to introduce the thiophene (B33073) moiety. benthamdirect.comresearchgate.net

Another powerful strategy is the Suzuki-Miyaura cross-coupling reaction . nih.govresearchgate.net This palladium-catalyzed reaction is exceptionally effective for creating carbon-carbon bonds between aromatic rings. A plausible route would involve the synthesis of a halogenated quinoline (B57606) precursor, such as 3-bromo-6-methoxyquinoline, followed by coupling with thiophene-3-boronic acid to yield the target compound. nih.govacs.org This method is known for its mild reaction conditions and tolerance of various functional groups. acs.org

More advanced and efficient strategies involve multi-component cascade reactions . These reactions allow for the construction of complex molecules like substituted quinolines in a single step from simple, readily available starting materials, such as aryl diazonium salts, nitriles, and alkynes. organic-chemistry.orgacs.org Exploring such a reaction for this compound could significantly streamline its synthesis, making it more economical and environmentally friendly.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic Strategy Starting Materials Key Intermediates Advantages Potential Challenges
Vilsmeier-Haack Reaction N-(3-methoxyphenyl)acetamide, Phosphorus oxychloride, DMF 2-chloro-6-methoxyquinoline-3-carbaldehyde Well-established, provides versatile intermediate for further functionalization. Multi-step process, use of potentially harsh reagents.
Suzuki-Miyaura Coupling 3-bromo-6-methoxyquinoline, Thiophene-3-boronic acid, Palladium catalyst None (direct coupling) High yields, mild conditions, functional group tolerance. nih.govacs.org Requires pre-functionalized quinoline core, catalyst cost.

| Cascade Annulation | 4-methoxyaniline-derived diazonium salt, Thiophene-3-carbonitrile, an alkyne | N-arylnitrilium salt | High efficiency (one-pot), atom economy, catalyst-free potential. organic-chemistry.org | Optimization of reaction conditions may be required for specific substrates. |

Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action

The hybrid structure of this compound, featuring both a quinoline and a thiophene ring, suggests a broad potential for biological activity. Thiophene and its derivatives are known to possess a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.com Similarly, the quinoline nucleus is a privileged scaffold in drug discovery. nih.gov

Future research should prioritize screening this compound against a diverse panel of biological targets. Based on the activities of structurally related molecules, key areas of interest include:

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by inhibiting key enzymes in cancer progression. For example, substituted quinolines have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Topoisomerase II. nih.govnih.gov A series of 3-thiophen-2-yl-quinoline derivatives has already shown promising anticancer activity. nih.gov Therefore, evaluating this compound against various cancer cell lines and associated kinases (e.g., EGFR, VEGFR, PI3K) is a logical first step. researchgate.net

Antimicrobial and Antitubercular Activity: Quinolines are the basis for several antibacterial and antimalarial drugs. The inclusion of a thiophene moiety, which is also present in many antimicrobial agents, could lead to synergistic or novel antimicrobial properties. nih.govresearchgate.net Specifically, diarylquinolines are a known class of antitubercular agents, making the evaluation of this compound against Mycobacterium tuberculosis a high-priority endeavor.

Antiviral Activity: Certain quinoline derivatives have been identified as potent inhibitors of viral enzymes, such as HIV reverse transcriptase. nih.govtubitak.gov.tr Given the urgent need for new antiviral agents, screening for activity against a range of viruses is warranted.

Table 2: Potential Biological Targets for this compound

Therapeutic Area Potential Molecular Target(s) Rationale based on Structurally Related Compounds
Oncology EGFR, VEGFR, PI3K/AkT/mTOR pathway, Topoisomerase II Substituted quinolines and thiophene-quinoline hybrids are known inhibitors of these cancer-related targets. nih.govnih.govresearchgate.net
Infectious Diseases Bacterial DNA gyrase, M. tuberculosis enzymes, HIV Reverse Transcriptase The quinoline core is central to many antibacterial drugs; thiophene-quinolines have shown antitubercular potential; specific quinoline derivatives inhibit HIV enzymes. researchgate.netnih.govtubitak.gov.tr

| Neurodegeneration | α2C-Adrenoceptors, Cholinesterases | Certain quinoline derivatives show high affinity for neurological targets. acs.org The methoxy (B1213986) group is present in many CNS-active compounds. |

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the behavior of molecules and guiding synthetic efforts. For a novel compound like this compound, a computational approach is invaluable for prioritizing research directions.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of the compound within the active site of potential biological targets identified in the previous section. nih.govmdpi.com For example, docking studies could reveal how this compound interacts with the ATP-binding pocket of EGFR or the active site of HIV reverse transcriptase, providing a structural basis for its potential mechanism of action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested, QSAR models can be developed. nih.gov These models establish a mathematical relationship between the chemical structure of the compounds and their biological activity, allowing researchers to predict the activity of yet-unsynthesized derivatives and focus on the most promising candidates.

Molecular Dynamics (MD) Simulations: To gain a deeper understanding of the ligand-target interactions, MD simulations can be performed. mdpi.com These simulations model the movement of the compound and the protein over time, providing insights into the stability of the complex and the key interactions that maintain binding.

Table 3: Computational Approaches for the Study of this compound

Computational Method Application Expected Outcome
Molecular Docking Predict binding mode and affinity to various protein targets (e.g., kinases, viral enzymes). Identification of high-probability biological targets; structural hypothesis for mechanism of action. researchgate.net
QSAR Modeling Correlate structural features of derivatives with their biological activity. Predictive model to guide the design of more potent analogues; reduces unnecessary synthesis. nih.gov
MD Simulations Assess the stability of the ligand-protein complex over time. Detailed understanding of the dynamics of interaction and the key residues involved in binding. mdpi.com

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of drug-likeness; helps in prioritizing compounds with favorable pharmacokinetic profiles. |

Strategic Derivatization for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

Systematic structural modification, guided by structure-activity relationship (SAR) studies, is crucial for optimizing a lead compound. For this compound, derivatization efforts should focus on its key structural components: the 6-methoxy group, the 3-thiophen-3-yl group, and the quinoline core itself.

Modification of the 6-Methoxy Group: The position and nature of substituents on the quinoline ring are known to significantly impact biological activity. researchgate.netscienceopen.com The electron-donating 6-methoxy group likely influences the electronic properties and binding interactions of the entire molecule. Future work should explore replacing this group with other alkoxy groups of varying chain lengths (e.g., ethoxy, isopropoxy), a hydroxyl group (which could act as a hydrogen bond donor), or electron-withdrawing groups (e.g., trifluoromethyl) to probe the electronic requirements for activity.

Modification of the 3-Thiophen-3-yl Group: The substituent at the 3-position of the quinoline ring is often critical for potency and selectivity. acs.org Strategic modifications could include:

Positional Isomerism: Replacing the thiophen-3-yl with a thiophen-2-yl group to assess the impact of the attachment point.

Heterocycle Replacement: Substituting the thiophene ring with other five- or six-membered heterocycles like furan, pyrrole, pyridine, or pyrazole (B372694) to explore different steric and electronic profiles.

Aryl Substitution: Replacing the thiophene with various substituted phenyl rings to investigate the effect of different electronic and steric properties on activity.

Modification of the Quinoline Core: While the primary focus might be on the 3- and 6-positions, substitutions at other available positions on the quinoline ring (e.g., positions 2, 4, 7, or 8) could also be used to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic profile and biological activity.

Table 4: Proposed Derivatization Strategies for this compound

Modification Site Proposed Modification Rationale / Expected Outcome
6-Methoxy Group - Other alkoxy groups (ethoxy, propoxy)- Hydroxyl group- Halogens (F, Cl)- Trifluoromethyl (CF3) Modulate lipophilicity and electronic properties; introduce hydrogen bonding capability. researchgate.net
3-Thiophen-3-yl Group - Thiophen-2-yl isomer- Other heterocycles (furan, pyridine)- Substituted phenyl rings (e.g., with -Cl, -F, -CH3, -OCH3) Explore steric and electronic requirements for binding; improve potency and selectivity. acs.org

Q & A

Q. What are the recommended synthetic routes for preparing 6-Methoxy-3-thiophen-3-yl-quinoline, and how can reaction conditions be optimized?

Methodological Answer: A modified Friedländer synthesis is commonly employed, utilizing 6-methoxyquinoline precursors and thiophene derivatives. For example:

  • Step 1: Condensation of 6-methoxyquinoline-3-carbaldehyde with thiophene-3-boronic acid via Suzuki-Miyaura coupling (Pd catalysis) under inert conditions (e.g., THF, 80°C, 12 hrs) .
  • Step 2: Optimize yields using Design of Experiments (DoE) to assess variables like catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent polarity (THF vs. DMF).
  • Key Metrics: Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and purify via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angles between quinoline and thiophene moieties) using datasets from single-crystal diffraction (CCDC references, e.g., 1983315 ). Weak intermolecular interactions (C–H⋯N/S) stabilize crystal packing .
  • NMR Analysis: Assign peaks using ¹H/¹³C NMR (DMSO-d6):
    • Quinoline C2-H: δ ~8.5 ppm (d, J = 8 Hz).
    • Thiophene protons: δ ~7.2–7.4 ppm (multiplet).
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 258.08 (theoretical) with ≤2 ppm error .

Q. How can computational tools predict the electronic properties of this compound?

Methodological Answer: Use Multiwfn for:

  • Electrostatic Potential (ESP) Mapping: Identify nucleophilic/electrophilic regions (e.g., methoxy O-atom: −45 kcal/mol).
  • Frontier Orbital Analysis: Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess charge-transfer efficiency.
  • Topology Analysis: Evaluate electron density (ρ) at bond critical points (e.g., C–S bond: ρ = 0.25 e/Bohr³).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

Methodological Answer:

  • Case Study: Discrepancies in dipole moments (calculated: 3.1 D vs. experimental: 2.8 D) may arise from solvent effects or crystal packing.
    • Validation Steps:

Re-optimize geometry using PCM solvent models (e.g., chloroform) .

Cross-validate with solid-state NMR to assess environmental influences .

  • Statistical Tools: Apply Bland-Altman analysis to quantify systematic errors .

Q. What strategies improve regioselectivity in functionalizing the quinoline-thiophene scaffold?

Methodological Answer:

  • Directing Group Approach: Introduce a nitro group at C4 to steer electrophilic substitution to C2/C8 positions .
  • Catalytic Control: Use Pd/ligand systems (e.g., XPhos) for Suzuki couplings, achieving >90% selectivity for thiophene attachment at C3 .
  • Data-Driven Optimization: Apply machine learning (e.g., Random Forest) to predict optimal ligand/catalyst pairs from reaction databases .

Q. How can researchers design derivatives with enhanced bioactivity using structure-activity relationship (SAR) models?

Methodological Answer:

  • Pharmacophore Modeling: Identify critical features (e.g., methoxy group for H-bond donor capacity, thiophene for π-π stacking) .
  • In Silico Docking: Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
  • Synthetic Prioritization: Focus on substituents at C6 (e.g., replacing methoxy with trifluoromethyl ) to modulate lipophilicity (ClogP < 3.5).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.